Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is a chemical compound with the molecular formula and a molecular weight of 167.63 g/mol. It is classified as an amino acid derivative and is recognized for its structural characteristics, including a pentanoic acid backbone with an amino group and a methyl ester functional group. The compound is often referred to by its IUPAC name, methyl 5-aminopentanoate hydrochloride, and has the CAS registry number 29840-56-0 .
The compound appears as a white crystalline solid and is soluble in water due to the presence of the hydrochloride salt form, which enhances its solubility compared to its base form. Its structure can be represented by the SMILES notation: COC(=O)CCCCN.Cl
, indicating the presence of both ester and amine functionalities .
These reactions highlight the compound's reactivity due to its functional groups, making it a versatile intermediate in organic synthesis.
The synthesis of pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride typically involves:
Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride finds applications in various fields:
Its unique structure allows it to participate in diverse
Several compounds share structural similarities with pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Pentanoic Acid | Simple carboxylic acid without amine functionality | |
Valeric Acid | Straight-chain carboxylic acid | |
5-Aminovaleric Acid | Contains an amine but lacks methyl ester | |
Methyl 3-aminobutanoate | Similar structure but different position of amine |
Uniqueness: Pentanoic acid, 5-amino-2-methyl-, methyl ester, hydrochloride is unique due to its combination of both an amino group and a methyl ester within a five-carbon chain structure. This dual functionality allows it to participate in diverse